molecular formula C9H13ClN2OS B2521116 2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide CAS No. 1225704-32-4

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide

Cat. No. B2521116
CAS RN: 1225704-32-4
M. Wt: 232.73
InChI Key: UBKHYYDABMQXGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of bromine as a cyclic reagent to achieve isolated yields of 63% and 66% for compounds with herbicidal activity . These compounds are synthesized through a process that likely involves the formation of a thiazole ring, similar to the one present in "2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide". The synthesis of antibacterial and antifungal agents also involves condensation reactions with strong bases such as sodium ethoxide .

Molecular Structure Analysis

The crystal structures of the related compounds have been determined using X-ray diffraction, which provides detailed information about the molecular geometry and arrangement in the solid state . These compounds crystallize in different space groups and have varying cell parameters, but share common features such as the presence of a thiazole ring and a propanamide moiety, which are also expected to be key features in the molecular structure of "this compound".

Chemical Reactions Analysis

The related compounds have been synthesized through reactions that involve the formation of thiazole rings and amide linkages . These reactions are likely to be relevant to the synthesis of "this compound", as they may involve similar intermediates and reagents. The presence of chloro substituents suggests that halogenation reactions may also be involved in the synthesis.

Physical and Chemical Properties Analysis

The physical properties such as melting points, solubility, and density can be inferred from the related compounds, which exhibit densities around 1.5 g/cm³ . The chemical properties, including reactivity and stability, are likely influenced by the presence of the thiazole ring and the amide linkage. The biological activities of the related compounds, such as herbicidal, antibacterial, and antifungal effects, suggest that "this compound" may also possess similar properties .

Scientific Research Applications

Herbicidal Activity

Compounds related to 2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide have shown effectiveness as herbicides. The crystal structure and herbicidal activity of certain derivatives have been synthesized and evaluated, demonstrating their potential in agricultural applications to control unwanted vegetation (Liu et al., 2008).

Antimicrobial and Cytotoxic Activities

Several studies have synthesized new thiazole derivatives and evaluated them for antimicrobial activity. Some derivatives displayed significant antibacterial activity against various bacterial strains, indicating their potential in developing new antimicrobial agents. Additionally, their cytotoxic activity against human leukemia cells and other cancer cell lines has been assessed, suggesting a role in cancer research and therapy development (Dawbaa et al., 2021).

Psychotropic, Anti-inflammatory, and Antinociceptive Properties

Research on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has unveiled their activity in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds exhibit sedative action, significant anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and some antimicrobial action, linking structural characteristics with biological outcomes (Zablotskaya et al., 2013).

Synthesis and Evaluation of Novel Derivatives

In the quest for novel compounds with enhanced biological activities, various thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties have been synthesized and evaluated as potent anticancer agents. These efforts contribute to the pool of compounds with potential therapeutic applications, particularly in oncology (Gomha et al., 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the research on this compound could involve the design and development of different thiazole derivatives . The inhibitory concentrations of the newly synthesized molecules could be compared with the standard reference drugs . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds could be discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

properties

IUPAC Name

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS/c1-6(10)7(13)12-9(2,3)8-11-4-5-14-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKHYYDABMQXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C1=NC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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